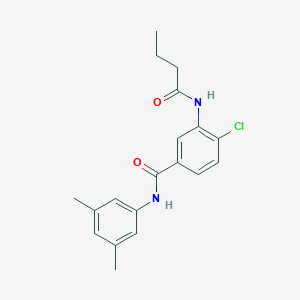![molecular formula C24H23ClN2O6 B309372 N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor Nuclear Factor-Kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, cell proliferation, and survival. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
CEP-33779 inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is essential for NF-κB activation. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes. This leads to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. CEP-33779 has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. In addition, CEP-33779 has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
实验室实验的优点和局限性
CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, CEP-33779 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
未来方向
There are several future directions for the research and development of CEP-33779. One direction is to optimize its pharmacokinetic properties to improve its efficacy in animal models. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, CEP-33779 can be used as a tool to study the role of NF-κB in various biological processes. Finally, the development of more potent and selective NF-κB inhibitors based on the structure of CEP-33779 is an exciting area of research.
合成方法
CEP-33779 was first synthesized by ChemGenex Pharmaceuticals in 2006. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyaniline to form N-(4-methoxyphenyl)-2-chloro-5-nitrobenzamide. This compound is then reduced to N-(4-methoxyphenyl)-2-chloro-5-aminobenzamide, which is further reacted with 3,4,5-trimethoxybenzoic acid to form CEP-33779.
科学研究应用
CEP-33779 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting NF-κB activity and reducing inflammation in various disease models, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
产品名称 |
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide |
|---|---|
分子式 |
C24H23ClN2O6 |
分子量 |
470.9 g/mol |
IUPAC 名称 |
N-[2-chloro-5-[(4-methoxyphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23ClN2O6/c1-30-17-8-6-16(7-9-17)26-23(28)14-5-10-18(25)19(11-14)27-24(29)15-12-20(31-2)22(33-4)21(13-15)32-3/h5-13H,1-4H3,(H,26,28)(H,27,29) |
InChI 键 |
PHORWJYHGOTDMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309304.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)

![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309311.png)